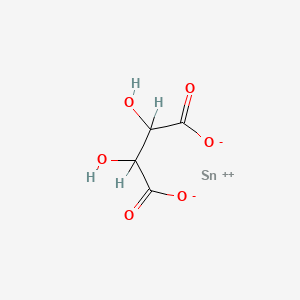

Tin(II) tartrate hydrate

Description

Significance of Tin(II) Coordination Chemistry in Materials Science and Catalysis

The coordination chemistry of tin(II) compounds is a cornerstone in the fields of materials science and catalysis. numberanalytics.comsolubilityofthings.com The ability of tin to exist in multiple oxidation states, primarily +2 and +4, allows for the formation of a wide array of compounds with distinct reactive properties. numberanalytics.comnumberanalytics.com Tin(II) compounds, in particular, are recognized for their reactivity and are often employed as reducing agents in various chemical transformations. numberanalytics.comnumberanalytics.com

In materials science, tin(II) compounds serve as crucial precursors for the synthesis of advanced materials. For instance, they are utilized in the creation of polymeric materials where tin-based catalysts can enhance the properties of the resulting polymers. solubilityofthings.com The unique electronic structure of tin(II), with its 5s electrons forming the valence band, makes tin(II)-based semiconductors promising for applications in electronics, such as hole-transporting materials. rsc.org

The catalytic activity of tin(II) compounds is another area of intense research. Their ability to act as Lewis acids facilitates numerous organic reactions. researchgate.net Tin(II) compounds have demonstrated high activity and selectivity as catalysts in processes like transesterification, polymerization, and oxidation and reduction reactions. numberanalytics.comnumberanalytics.comresearchgate.netbnt-chemicals.com This versatility makes them valuable tools for synthetic chemists seeking efficient and cost-effective catalytic systems. numberanalytics.com

Overview of D-Block Metal Tartrate Complexes in Academic Investigation

Tartrate ligands, derived from tartaric acid, are well-known for their ability to form stable complexes with a variety of metal ions, including those from the d-block of the periodic table. researchgate.net These metal tartrate complexes have been the subject of extensive academic investigation due to their diverse structures and properties. The geometry and characteristics of these complexes can be finely tuned by selecting the appropriate metal and controlling the reaction conditions. researchgate.net

Research into d-block metal tartrate complexes has revealed a wide range of applications. For example, they are studied for their potential in creating chiral inorganic-organic framework structures, which are of interest for their unique structural and physical properties. acs.org The chirality of the tartrate ligand can be transferred to the resulting complex, leading to materials with potential applications in enantioselective catalysis and separation. acs.orgresearchgate.net Furthermore, the magnetic and luminescent properties of lanthanide tartrate complexes are being explored for the development of advanced materials. rsc.orgmdpi.com The study of these complexes contributes to a deeper understanding of coordination chemistry and the design of functional materials. mdpi.com

Scope and Research Focus on Tin(II) Tartrate Hydrate (B1144303)

Current research on tin(II) tartrate hydrate is multifaceted, exploring its fundamental properties and potential applications. A primary focus is on its role as a catalyst and a reducing agent. smolecule.com Its ability to reduce other metal ions is a key feature being investigated for various chemical reactions. smolecule.com

In the realm of materials science, this compound is used in the electrodeposition of tin-based alloy coatings. smolecule.com The compound's coordination chemistry is also being explored for the synthesis of novel coordination polymers and metal-organic frameworks. rsc.orgrsc.org

Another significant area of research is its application in radiopharmaceuticals. smolecule.com Tin(II) tartrate plays a crucial role in the labeling of technetium-99m, a radioisotope widely used in diagnostic imaging. smolecule.com This highlights the compound's importance in the development of medical diagnostic tools.

Additionally, its use as a mordant in the dyeing and printing of textiles continues to be an area of practical application and research. cymitquimica.comwho.intthermofisher.com The ability of tin(II) tartrate to form stable complexes with dyes is essential for this industrial process. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄H₄O₆Sn·xH₂O | smolecule.comamericanelements.comstrem.com |

| Molecular Weight | ~266.78 g/mol (anhydrous) | lookchem.comcymitquimica.comchemnet.com |

| Appearance | Off-white powder | americanelements.comcymitquimica.comstrem.com |

| Solubility in Water | Slightly soluble | americanelements.comlookchem.com |

| CAS Number | 815-85-0 | lookchem.comstrem.comchemnet.com |

Interactive Data Table: Research Applications of Tin(II) Compounds

| Application Area | Specific Use | Compound Examples | Source(s) |

| Catalysis | Transesterification, Polymerization | Tin(II) acetate, Tin(II) 2-ethylhexanoate | numberanalytics.comresearchgate.netbnt-chemicals.com |

| Materials Science | Precursor for semiconductors, Electrodeposition | Tin(II) thiocyanate, Tin(II) tartrate | smolecule.comrsc.org |

| Organic Synthesis | Reducing agent | Tin(II) chloride, Tin(II) acetate | numberanalytics.comsolubilityofthings.com |

| Radiopharmaceuticals | Labeling of Technetium-99m | Tin(II) tartrate | smolecule.com |

Structure

3D Structure of Parent

Properties

CAS No. |

815-85-0 |

|---|---|

Molecular Formula |

C4H4O6Sn |

Molecular Weight |

266.78 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioate;tin(2+) |

InChI |

InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |

InChI Key |

YXTDAZMTQFUZHK-ZVGUSBNCSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |

Other CAS No. |

815-85-0 |

physical_description |

White solid; [Merck Index] White powder; [Avocado Research MSDS] |

Pictograms |

Irritant |

Synonyms |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparative Routes for Tin Ii Tartrate Hydrate

Solution-Phase Synthesis Techniques

Solution-phase synthesis represents the most conventional and widely utilized approach for the preparation of tin(II) tartrate hydrate (B1144303). This method involves the reaction of a soluble tin(II) precursor with a tartaric acid derivative in a suitable solvent system, followed by controlled precipitation or crystallization of the product.

Reaction of Tin(II) Precursors with Tartaric Acid Derivatives

The most common and straightforward solution-phase synthesis involves the direct reaction of a tin(II) salt with tartaric acid or its salts. peacta.org

Using Tin(II) Chloride: The reaction between tin(II) chloride (SnCl₂) and tartaric acid (C₄H₆O₆) in an aqueous solution is a primary method for synthesizing tin(II) tartrate. peacta.orgnih.gov The tin(II) chloride is typically dissolved in water, and then a solution of tartaric acid is added. The mixture may be stirred and gently heated to facilitate the reaction and subsequent precipitation of tin(II) tartrate hydrate. peacta.org The fundamental reaction can be represented as:

SnCl₂(aq) + C₄H₆O₆(aq) + xH₂O(l) → Sn(C₄H₄O₆)·xH₂O(s) + 2HCl(aq)

To prevent the hydrolysis of SnCl₂, which can occur in dilute solutions to form insoluble basic salts like Sn(OH)Cl, the reaction is often carried out in the presence of a small amount of hydrochloric acid. aip.org

Using Other Tin(II) Precursors: While tin(II) chloride is common, other tin(II) salts such as tin(II) sulfate (B86663) (SnSO₄) or tin(II) oxide (SnO) can also serve as precursors. peacta.orgksu.edu.sa The reaction of tin(II) oxide with tartaric acid offers an alternative route that avoids the introduction of chloride ions, which might be undesirable for certain applications. This reaction proceeds as follows:

SnO(s) + C₄H₆O₆(aq) + (x-1)H₂O(l) → Sn(C₄H₄O₆)·xH₂O(s)

The use of different precursors can influence the purity and reaction kinetics. The choice of precursor is often dictated by factors such as cost, availability, and the desired purity of the final product.

Controlled Crystallization from Aqueous and Mixed-Solvent Systems

The control of crystallization is paramount in obtaining this compound with desired physical properties, such as crystal size and morphology.

Aqueous Systems: In purely aqueous systems, the crystallization process is primarily influenced by temperature and the concentration of reactants. Lowering the temperature of a saturated solution of tin(II) tartrate can induce crystallization, as the solubility of many tartrate salts decreases with temperature. nih.gov Evaporation of the solvent is another technique to increase the concentration and promote crystallization. acs.org

Mixed-Solvent Systems: The use of mixed-solvent systems can offer greater control over the crystallization process. For instance, the addition of a solvent in which tin(II) tartrate is less soluble, such as acetone (B3395972) or ethanol, to an aqueous solution of the complex can induce precipitation. nih.gov A procedure involving the preparation of a stock solution of stannous chloride and tartaric acid in acetone has been reported, where heating just below reflux (48°C) is employed. nih.gov This approach can lead to finer, more uniform particles compared to crystallization from a purely aqueous medium. The choice of the co-solvent and its ratio to water can significantly impact the supersaturation level, nucleation rate, and crystal growth, thereby influencing the final particle size and morphology.

Solid-State and Hydrothermal Synthesis Approaches

Beyond conventional solution-phase methods, solid-state and hydrothermal techniques offer alternative routes for the synthesis of this compound, often leading to products with unique characteristics.

Solid-State Synthesis: Solid-state synthesis, including mechanochemical methods and thermal decomposition of precursors, can be employed. While the direct solid-state reaction between a tin(II) salt and tartaric acid at room temperature is slow, mechanochemical methods, such as ball milling, can facilitate the reaction by providing the necessary activation energy through mechanical force. This can lead to the formation of tin(II) tartrate without the use of solvents. Thermal decomposition of a suitable precursor complex could also yield tin(II) tartrate, although it is more commonly used to produce tin oxides from metal tartrates. peacta.org

Hydrothermal Synthesis: Hydrothermal synthesis involves carrying out the reaction in an aqueous solution under elevated temperature and pressure in a sealed vessel, such as an autoclave. This method is particularly useful for synthesizing crystalline materials that are otherwise difficult to obtain. acs.org For this compound, a hydrothermal approach would involve heating a solution containing a tin(II) precursor and tartaric acid. The elevated temperature can increase the solubility of the reactants and promote the formation of well-defined crystals upon cooling. researchgate.netacs.org This technique allows for precise control over crystal morphology by varying parameters such as temperature, reaction time, and the concentration of reactants. acs.org For instance, hydrothermal synthesis of other metal tartrates has shown that the molar ratio of the metal to tartrate is a critical factor in the successful precipitation of the crystalline complex. researchgate.net

Sonochemical Synthesis: Sonochemical methods utilize high-intensity ultrasound to induce chemical reactions. The acoustic cavitation generated by ultrasound creates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions. yu.edu While direct sonochemical synthesis of this compound is not extensively documented, the sonosynthesis of other tin compounds, such as tin sulfides, has been reported, suggesting its potential applicability. nih.govwho.int This method could offer advantages such as rapid reaction rates and the formation of nanostructured materials.

Influence of Reaction Parameters on Product Purity and Morphology

The purity, crystal structure, and morphology of this compound are highly dependent on the reaction conditions. Careful control of these parameters is essential for obtaining a product with consistent and desirable properties.

pH Control in Aqueous Synthesis

The pH of the reaction medium is a critical parameter in the synthesis of tin(II) tartrate from aqueous solutions.

Complex Formation: The pH influences the speciation of tartaric acid in solution, which exists in equilibrium between its fully protonated form (H₂T), bitartrate (B1229483) (HT⁻), and tartrate (T²⁻). nih.gov The formation of the tin(II)-tartrate complex is favored at specific pH ranges where the tartrate anion is available for coordination with the Sn(II) ion. peacta.org At very low pH, the concentration of the tartrate anion is low, which can hinder complex formation. Conversely, at high pH, tin(II) can precipitate as tin(II) hydroxide, an insoluble species. Therefore, maintaining an optimal pH is crucial for maximizing the yield and purity of tin(II) tartrate. Studies on other metal-tartrate systems show that the complexation is highly pH-dependent. peacta.orgrsc.org For instance, in the electrodeposition of tin from sulfate-tartrate baths, increasing the pH to 4 promotes the complexation of Sn(II) ions by tartrate. peacta.org

Prevention of Hydrolysis: As mentioned earlier, tin(II) salts are susceptible to hydrolysis in aqueous solutions. Maintaining a slightly acidic pH can help to suppress this side reaction and prevent the contamination of the final product with insoluble tin hydroxides or oxychlorides. aip.org

Temperature and Concentration Effects on Crystallization Kinetics

Temperature: The solubility of tin(II) tartrate, like many salts, is temperature-dependent. Generally, lower temperatures decrease the solubility of tartrate salts, which promotes crystallization from a supersaturated solution. nih.gov Therefore, controlled cooling is a common method to induce crystallization and can influence the rate of crystal growth and the final crystal size. mdpi.com Conversely, higher temperatures during the reaction phase can increase the reaction rate and the initial solubility of the reactants. acs.org

Concentration: The concentration of the tin(II) precursor and tartaric acid directly impacts the degree of supersaturation of the solution. Higher concentrations generally lead to a faster nucleation rate, which can result in the formation of a larger number of smaller crystals. worldscientific.com Conversely, lower concentrations and slower addition of reactants can favor the growth of larger, more well-defined crystals. The molar ratio of the reactants is also a critical factor. An excess of one reactant can influence the complexation equilibrium and the final product characteristics. Studies on the electroless plating of silver using potassium sodium tartrate as a complexing agent showed that the concentration of the reducing agent influenced the grain size of the deposited metal. mdpi.com

Table 1: Summary of Synthetic Parameters and Their Influence on this compound

| Parameter | Influence on Synthesis | Expected Outcome |

|---|---|---|

| pH | Affects tartrate speciation and Sn(II) hydrolysis. peacta.orgnih.govaip.org | Optimal pH maximizes complex formation and minimizes impurities. |

| Temperature | Influences solubility and reaction/crystallization rates. nih.govacs.orgmdpi.com | Lower temperatures favor crystallization; higher temperatures increase reaction rates. |

| Concentration | Determines supersaturation and nucleation rate. worldscientific.commdpi.com | Higher concentrations can lead to smaller crystals; lower concentrations can yield larger crystals. |

| Solvent System | Affects solubility and precipitation. nih.gov | Mixed solvents can be used to control particle size and morphology. |

| Precursor Type | Can introduce different ions and affect purity. peacta.org | Choice of precursor (e.g., SnCl₂ vs. SnO) impacts the ionic composition of the system. |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of inorganic compounds is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance sustainability. The preparation of this compound can be analyzed and improved through the lens of these principles, focusing on areas such as the use of safer solvents, renewable feedstocks, and waste reduction.

The conventional and most common synthesis of this compound involves the reaction of a tin(II) salt, typically tin(II) chloride, with tartaric acid in an aqueous solution. smolecule.com This method already aligns with certain green chemistry principles, primarily through its use of water as a solvent. Water is a non-toxic, non-flammable, and readily available solvent, making it an environmentally benign medium for chemical reactions.

A significant green advantage in the synthesis of this compound lies in the nature of one of its primary reagents: tartaric acid. Tartaric acid is a naturally occurring dicarboxylic acid found in many plants, with grapes being a primary commercial source. It is obtained as a byproduct of the winemaking industry, making it a renewable feedstock. escholarship.org The use of such bio-based materials is a cornerstone of green chemistry, offering a sustainable alternative to feedstocks derived from finite petrochemical resources. reagent.co.ukheraeus-precious-metals.com

However, the traditional synthesis route using tin(II) chloride (SnCl₂) presents challenges regarding atom economy and waste generation. The reaction is as follows:

SnCl₂ + C₄H₆O₆ → Sn(C₄H₄O₆) + 2HCl

To address these shortcomings, alternative synthetic routes that improve atom economy and minimize waste are being explored. One such approach is the direct reaction of tin metal or tin oxides with tartaric acid. smolecule.comgoogle.com Using tin(II) oxide (SnO), for example, would yield water as the only byproduct, representing a significant improvement in atom economy.

Another key principle of green chemistry is waste valorization, which involves converting waste materials into valuable products. Research has demonstrated the potential for recovering tin from industrial waste, such as indium tin oxide (ITO) sludge from the electronics industry or waste from tin stripping solutions. google.comgoogle.com These processes can involve converting the waste tin into a soluble form, from which it can be precipitated or recovered. Tartaric acid and its salts, like potassium sodium tartrate, can be used as complexing or precipitating agents in such hydrometallurgical recovery processes. google.comresearchgate.net This approach not only provides an alternative source for tin but also mitigates the environmental burden of industrial waste disposal.

The energy efficiency of the synthesis is another consideration. The standard aqueous route typically requires only mild heating to facilitate the reaction, making it relatively energy-efficient. smolecule.com Future research could explore even more energy-efficient techniques such as mechanochemistry or sonochemistry, which can often promote reactions at room temperature, further reducing energy consumption.

The following table summarizes a comparison of synthetic routes based on green chemistry principles.

| Feature | Conventional Synthesis | Greener Alternative (Oxide Route) | Greener Alternative (Waste Valorization) |

| Tin Source | Tin(II) Chloride | Tin(II) Oxide | Industrial Tin Waste (e.g., ITO Sludge) google.com |

| Solvent | Water | Water | Water / Acidic or Basic Lixiviants researchgate.net |

| Co-reagent | Tartaric Acid | Tartaric Acid | Tartaric Acid / Tartrate Salts google.comresearchgate.net |

| Byproduct | Hydrochloric Acid (HCl) | Water (H₂O) | Varies depending on the specific process |

| Atom Economy | Lower | Higher | Not directly comparable; focuses on waste reduction |

| Green Principle | Use of benign solvent, renewable feedstock smolecule.com | High atom economy, benign byproduct | Waste reduction and valorization, circular economy google.com |

By focusing on renewable feedstocks like tartaric acid, utilizing safer solvents like water, improving atom economy through alternative reagents like tin oxides, and valorizing industrial waste streams, the synthesis of this compound can be progressively aligned with the goals of sustainable chemical production.

Elucidation of Structural Architecture and Hydration State Via Advanced Spectroscopic and Diffraction Techniques

Crystallographic Investigations

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For Tin(II) tartrate hydrate (B1144303), a combination of single-crystal and powder X-ray diffraction would provide a complete picture of its structure, from the molecular level to the bulk material.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structures

Interactive Data Table: Illustrative SCXRD Data for a Hypothetical Tin(II) Tartrate Hydrate Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 12.10 |

| β (°) | 98.5 |

| Volume (ų) | 1040.2 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an SCXRD analysis. No published experimental data was found.

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Hydrate Characterization

Powder X-ray Diffraction (PXRD) is a crucial technique for confirming the phase purity of a bulk sample. Each crystalline solid produces a unique diffraction pattern, akin to a fingerprint, which can be used for identification. For this compound, PXRD would be used to verify that the synthesized material is a single phase and to monitor any changes in the crystal structure upon dehydration or rehydration, thus characterizing the stability of the hydrate.

Analysis of Coordination Geometries Around the Tin(II) Center

The coordination geometry around the central Tin(II) ion is a key aspect of its structure, dictated by the number of coordinating atoms and the stereochemically active 5s² lone pair of electrons. In complexes with carboxylate ligands, such as tartrate, various coordination modes are possible. The tartrate ligand can act as a chelating and/or bridging ligand, coordinating to the tin center through the oxygen atoms of its carboxylate and hydroxyl groups. The specific coordination number and geometry (e.g., trigonal pyramidal, square pyramidal) would be determined from SCXRD data. The presence of the lone pair often leads to distorted geometries.

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the chemical bonding and functional groups present in a molecule.

Fourier-Transformed Infrared (FT-IR) Spectroscopy for Ligand Coordination Modes

Fourier-Transformed Infrared (FT-IR) spectroscopy is a powerful tool for probing the coordination of the tartrate ligand to the Tin(II) ion. The coordination of the carboxylate and hydroxyl groups to the metal center results in characteristic shifts in their vibrational frequencies compared to the free ligand. Specifically, the positions and separations of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate groups can indicate whether they are acting in a monodentate, bidentate chelating, or bridging fashion. Shifts in the O-H stretching and bending vibrations would also provide evidence of coordination and involvement in hydrogen bonding.

Interactive Data Table: Typical FT-IR Absorption Bands for Metal Tartrate Complexes

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Interpretation |

| O-H (hydroxyl and water) | 3600 - 3200 | Stretching vibrations, often broad due to hydrogen bonding. |

| C-H | 2980 - 2850 | Stretching vibrations of the tartrate backbone. |

| C=O (asymmetric stretch) | 1650 - 1590 | Asymmetric stretching of the coordinated carboxylate group. |

| C=O (symmetric stretch) | 1420 - 1380 | Symmetric stretching of the coordinated carboxylate group. |

| C-O (hydroxyl) | 1150 - 1050 | Stretching vibrations of the hydroxyl groups. |

| Sn-O | 600 - 400 | Stretching vibrations of the tin-oxygen bonds. |

Note: This table provides a general range for metal tartrates. Specific values for this compound would require experimental data.

Raman Spectroscopy for Vibrational Fingerprinting

The Raman spectrum of the tartrate anion is characterized by a series of distinct bands corresponding to the vibrations of its functional groups. Key vibrational modes include those of the C-C backbone, C-O stretching of the carboxylate and hydroxyl groups, and C-H bending and stretching. The coordination of the tartrate ligand to the tin(II) ion is expected to cause shifts in the positions and changes in the intensities of these bands, particularly those of the carboxylate groups, reflecting the formation of Sn-O bonds.

Furthermore, the presence of water of hydration would be indicated by characteristic O-H stretching and bending vibrations. The low-frequency region of the spectrum would contain information about the lattice vibrations, including the Sn-O stretching modes, providing direct insight into the coordination environment of the tin(II) center.

A comparative analysis of the Raman spectra of various crystalline tartrates reveals a consistent pattern of vibrational modes for the tartrate ion, which can be used to predict the spectral features of this compound.

Table 1: Representative Raman Frequency Shifts Observed in Crystalline Tartrates Data extrapolated from studies on various metal tartrates and tartaric acid to infer expected vibrational modes for Tin(II) Tartrate.

| Vibrational Mode Assignment (Tentative) | Expected Frequency Range (cm⁻¹) |

| Lattice Vibrations (including Sn-O modes) | < 400 |

| Carboxylate Bending/Rocking | 400 - 600 |

| C-C Stretching | 800 - 1000 |

| C-O Stretching (Alcohol) | 1000 - 1150 |

| C-O Stretching (Carboxylate) | 1350 - 1450 (symmetric), 1550 - 1650 (asymmetric) |

| C-H Bending | 1200 - 1450 |

| C-H Stretching | 2800 - 3000 |

| O-H Stretching (Water of Hydration) | 3000 - 3600 |

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Local Structural Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly ¹¹⁹Sn ssNMR, is a highly sensitive technique for probing the local environment of tin atoms in solid materials. nih.gov It provides valuable information on the oxidation state, coordination number, and geometry of the tin center in this compound.

The ¹¹⁹Sn chemical shift is a key parameter obtained from ssNMR, and it is highly dependent on the electronic environment of the tin nucleus. For tin(II) compounds, the chemical shifts typically appear in a distinct range that is different from that of tin(IV) compounds. acs.org The presence of a stereochemically active lone pair of electrons in Sn(II) often leads to a large chemical shift anisotropy (CSA), which results in broad NMR spectra. nih.gov The analysis of the CSA can provide detailed information about the symmetry of the tin coordination sphere.

While specific ¹¹⁹Sn ssNMR data for this compound is not available in the provided search results, studies on other tin(II) compounds, such as tin(II) oxalate (B1200264) and various tin(II) carboxylates, can be used to predict the expected spectral characteristics. researchgate.netnih.gov For instance, the coordination of the tartrate ligand through its carboxylate and hydroxyl oxygen atoms to the tin(II) center would significantly influence the ¹¹⁹Sn chemical shift.

Table 2: Typical ¹¹⁹Sn Solid-State NMR Parameters for Tin(II) Compounds This table presents typical data for various Tin(II) compounds to provide a comparative basis for the expected values for this compound.

| Compound | Isotropic Chemical Shift (δiso) (ppm) | Chemical Shift Anisotropy (Ω) (ppm) |

| Tin(II) Oxalate | ~ -200 to -300 | Large, characteristic of asymmetric Sn(II) environment |

| Other Tin(II) Carboxylates | Variable, dependent on coordination | Generally large |

| This compound (Predicted) | Expected in the typical Sn(II) range | Expected to be large due to asymmetric coordination |

X-ray Absorption Spectroscopy (XAS): EXAFS and XANES for Local Electronic and Geometric Structure of Tin(II)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. polymtl.ca For this compound, Sn K-edge or L-edge XAS can be employed to probe the environment around the tin atoms. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the tin atom. nih.gov The position of the absorption edge can confirm the +2 oxidation state of tin. The features in the XANES spectrum are related to the electronic transitions from the core level to unoccupied states and are influenced by the symmetry of the coordination environment.

The EXAFS region, which extends to higher energies beyond the edge, contains information about the local atomic structure around the tin atom. nih.gov Analysis of the EXAFS oscillations can determine the type, number, and distance of the neighboring atoms. nih.gov In the case of this compound, EXAFS analysis would provide precise measurements of the Sn-O bond lengths from the coordinating tartrate ligand and water molecules, as well as the number of oxygen atoms in the first coordination shell of the tin(II) ion. A study on the hydration of the Sn(II) ion in aqueous solution using EXAFS revealed a Sn-O distance of 2.2-2.3 Å with four coordinating water molecules, which can serve as a reference for the hydrated solid state. mdpi.com

UV-Visible Absorption Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible absorption spectroscopy can be utilized to study the electronic transitions within this compound and to investigate its complexation behavior in solution. The absorption of UV or visible light by the compound corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals.

The UV-Vis spectrum of this compound in solution is expected to show absorption bands characteristic of the tartrate ligand and the tin(II) ion. The complexation between tin(II) and the tartrate ligand can lead to the appearance of new charge-transfer bands or shifts in the absorption bands of the individual components. The position and intensity of these bands can provide information about the nature and strength of the metal-ligand interaction.

By varying the concentration of the ligand or the pH of the solution, UV-Vis spectroscopy can be used to study the stoichiometry and stability of the tin(II)-tartrate complex in the aqueous phase. While specific UV-Vis spectral data for this compound is not detailed in the search results, the technique remains a valuable tool for characterizing its electronic properties and solution behavior.

Thermal and Gravimetric Analysis for Hydration Degree Determination

Thermal and gravimetric analysis techniques are essential for determining the degree of hydration and understanding the thermal stability of this compound.

Thermogravimetric Analysis (TGA) for Water Loss Transitions

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. For this compound, TGA is particularly useful for determining the number of water molecules of hydration and for studying its thermal decomposition pathway.

A typical TGA thermogram of a hydrated salt shows one or more mass loss steps corresponding to the removal of water molecules. uu.nl The temperature at which these losses occur provides information about the strength of the water binding. Loosely bound surface water is typically lost at lower temperatures, while coordinated water molecules are lost at higher temperatures. The percentage of mass loss in each step can be used to calculate the number of water molecules present in the original hydrated compound.

Following dehydration, further heating leads to the decomposition of the anhydrous tin(II) tartrate. The decomposition products can be identified by coupling the TGA instrument with other analytical techniques, such as mass spectrometry or Fourier-transform infrared spectroscopy.

Table 3: Hypothetical TGA Data for Tin(II) Tartrate Monohydrate (SnC₄H₄O₆·H₂O) This table presents a hypothetical scenario for the thermal decomposition of a monohydrated form of Tin(II) Tartrate to illustrate the principles of TGA.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 100 - 180 | ~6.3% | Loss of one water molecule |

| > 250 | Significant | Decomposition of anhydrous tin(II) tartrate |

Dynamic Vapor Sorption (DVS) for Hydration and Dehydration Kinetics

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of vapor uptake or loss by a sample as a function of relative humidity (RH) at a constant temperature. wikipedia.org DVS is an excellent method for studying the hydration and dehydration behavior of this compound, providing insights into its hygroscopicity and the kinetics of water sorption and desorption. hidenisochema.com

In a DVS experiment, the sample is exposed to a stepwise increase and then decrease in RH, and the corresponding change in mass is recorded. The resulting sorption and desorption isotherms can reveal the presence of different hydrated forms and the RH at which phase transitions occur. skpharmteco.com The shape of the isotherm can distinguish between surface adsorption and bulk absorption of water. wikipedia.org

The kinetic data from DVS analysis provides information on the rate at which the material hydrates and dehydrates. This is crucial for understanding the stability of the compound under different humidity conditions. For instance, the rate of water uptake can be modeled to determine diffusion coefficients and to understand the mechanism of water transport into the crystal lattice. mdpi.com

Coordination Chemistry and Ligand Interaction Dynamics of Tin Ii Tartrate Hydrate

Tartrate Ligand Chelation and Stereochemistry

D- and L-Tartrate Isomerism and Chiral Recognition

Tartaric acid is a chiral dicarboxylic acid that exists as two enantiomers, D-(-)-tartaric acid and L-(+)-tartaric acid, as well as an achiral meso form. tartaric-substances.eu The distinct three-dimensional arrangements of these stereoisomers are fundamental to their interaction with other chiral molecules, a principle known as chiral recognition. krishnathcollege.ac.in This phenomenon is critical in various chemical and biological systems, where a molecule may interact differently with the D- and L-enantiomers of another compound.

In the context of coordination chemistry, the chirality of the tartrate ligand can influence the formation and structure of metal complexes. yu.edu While specific studies focusing exclusively on the chiral recognition between tin(II) and the D- and L-isomers of tartrate are not extensively detailed in the reviewed literature, the principles of stereospecific interactions are well-established. For example, achiral molecules have been shown to form helical, chiral structures when paired with a chiral tartrate counteranion, with the D- and L-forms inducing opposite handedness. acs.org This demonstrates that the tartrate enantiomer can dictate the stereochemistry of a resulting assembly.

Furthermore, tartrate's ability to engage in enantioselective interactions has been leveraged in the separation of chiral molecules and in asymmetric catalysis. oup.com The differential interaction between a chiral substrate and the enantiomers of a tartrate-based complex or selector forms the basis of this discrimination. researchgate.net Complexes containing two tartrate bridging ligands of the same enantiomeric configuration are often energetically more stable than those with mixed chirality, making them effective building blocks for chiral frameworks. rsc.org These established principles suggest that the D- and L-tartrate ligands would exhibit stereospecific interactions with a metal center like tin(II), potentially leading to diastereomeric complexes with distinct properties.

Multidentate Coordination Modes of the Tartrate Anion

The tartrate anion is a versatile polyfunctional ligand, possessing two carboxylate groups and two hydroxyl groups that can participate in metal coordination. laboratorynotes.com This multidentate nature allows it to bind to metal ions in various ways, acting as a chelating agent to form stable five-membered rings, often by coordinating through one carboxylate oxygen and the adjacent hydroxyl oxygen. laboratorynotes.comsemanticscholar.org

In complexes with various metal ions, tartrate has been observed to adopt several coordination modes, including bidentate, tridentate, tetradentate, and even hexadentate forms. semanticscholar.orgmdpi.com It can act as a simple chelating ligand to a single metal center or as a bridging ligand (μ) connecting two or more metal centers, leading to the formation of mononuclear, dinuclear, or polynuclear coordination polymers. laboratorynotes.comsemanticscholar.org

In the case of tin, a dimeric complex anion, [Sn₂(µ-Tart)₂(H₂Tart)₂]⁴⁻ , has been identified where the tartrate ligands demonstrate multiple coordination roles. researchgate.netresearchgate.net In this structure, two tin atoms are bridged by two tartrate anions. Additionally, two other tartrate anions (as H₂Tart²⁻) are coordinated to the tin centers in a bidentate fashion. This illustrates tartrate's ability to facilitate the assembly of complex polynuclear architectures. The specific mode of coordination is often influenced by factors such as pH, the stoichiometric ratio of metal to ligand, and the presence of other competing ligands. laboratorynotes.com

| Coordination Mode | Description | Example Type |

|---|---|---|

| Bidentate | Coordinates to a single metal center, typically via one carboxylate oxygen and one adjacent hydroxyl oxygen, forming a five-membered chelate ring. | Terminal ligand in complexes like [Sn₂(µ-Tart)₂(H₂Tart)₂]⁴⁻. researchgate.netresearchgate.net |

| Bridging (μ) | Connects two or more metal centers. Can be bis(bidentate), bridging two metals with each end of the tartrate molecule. | Observed in dinuclear and polymeric structures. rsc.orgsemanticscholar.org |

| Tetradentate / Hexadentate | Multiple donor atoms from a single tartrate ligand coordinate to one or more metal centers. | Found in various transition metal coordination polymers. semanticscholar.orgmdpi.com |

Speciation of Tin(II) in Aqueous Solution and Hydration Phenomena

Formation of Hydrated Tin(II) Ions and Their Geometries

In aqueous solution, prior to complexation with ligands like tartrate, the tin(II) ion exists as a hydrated species. The structure of this hydrated ion is significantly influenced by the stereochemically active 5s² lone pair of electrons on the Sn²⁺ ion. mdpi.comlandsurvival.com Crystallographic and spectroscopic studies have shown that the hydrated tin(II) ion exists as the [Sn(H₂O)₃]²⁺ complex in both the solid state and in aqueous solution. mdpi.comrsc.orgslu.se

The geometry of the [Sn(H₂O)₃]²⁺ ion is a distinct trigonal pyramid. mdpi.com The three water molecules form the base of the pyramid, with the tin atom at the apex. The lone pair of electrons occupies a large volume in the coordination sphere, effectively acting as a fourth ligand and forcing the three water ligands closer together. slu.se This results in O-Sn-O bond angles of approximately 77-78°, which is a significant deviation from the angles expected for more symmetrical geometries like tetrahedral or octahedral. mdpi.comrsc.org This distorted arrangement is a hallmark of the coordination chemistry of ions with stereochemically active lone pairs. The interaction between tin(II) and the water molecules has significant covalent character, as indicated by M–Oᵢ–Oᵢᵢ bond angles approaching the tetrahedral angle of 109.5°. rsc.org

| Parameter | Value | Reference |

|---|---|---|

| Coordination Number | 3 | mdpi.comslu.se |

| Geometry | Trigonal Pyramidal | mdpi.com |

| Mean Sn-O Bond Distance | ~2.20 - 2.21 Å | mdpi.comrsc.org |

| Mean O-Sn-O Bond Angle | ~77° - 78° | mdpi.comrsc.org |

Equilibrium Studies of Hydrolysis Products of Tin(II) Tartrate Species

The speciation of tin(II) in aqueous solution is highly dependent on pH. The Sn²⁺ ion undergoes hydrolysis, particularly as the pH increases, to form various mononuclear and polynuclear hydroxo species. conicet.gov.armdpi.com When a ligand like tartrate is present, a complex set of equilibria involving simple chelation, protonation, and hydrolysis occurs.

Potentiometric and spectroscopic investigations have been employed to study the formation and stability of binary (tin-tartrate) and ternary (tin-hydroxo-tartrate) complexes in solution. researchgate.net These studies identify the different species present at various pH levels and determine their formation constants (log β). The identified species can be represented by the general formula SnᵢHⱼLₖ (where L is the tartrate ligand) and mixed hydroxo complexes. researchgate.net The stability of these complexes is also influenced by the ionic medium; for instance, stability is often enhanced in a chloride medium compared to a nitrate (B79036) medium due to the formation of mixed chloro-complexes. unime.it

Research has identified various tin(II) hydroxocarboxylate complexes, including mono- and binuclear species. researchgate.net The distribution among these species shifts with pH, with protonated complexes favored at lower pH and hydroxo-containing complexes becoming more prominent as the pH rises, eventually leading to precipitation. acs.orgnih.gov

| General Formula | Description | Reference |

|---|---|---|

| SnL | Simple 1:1 metal-ligand complex. | researchgate.net |

| SnL₂ | 1:2 metal-ligand complex. | researchgate.net |

| SnHL | Protonated 1:1:1 metal-proton-ligand complex. | researchgate.net |

| Sn(OH)L | Mixed hydroxo-ligand complex. | researchgate.netnih.gov |

| Sn₂(OH)₂L₂ | Binuclear mixed hydroxo-ligand complex. | researchgate.netunime.it |

Investigations into Polynuclear Tin(II)-Tartrate Species

At higher concentrations of tin(II), the formation of polynuclear species becomes significant. conicet.gov.armdpi.com This tendency to form clusters is a key feature of tin(II) chemistry in aqueous solutions. In the absence of other ligands, tin(II) readily forms polynuclear hydrolysis products such as [Sn₂(OH)₂]²⁺ and the particularly stable trimer [Sn₃(OH)₄]²⁺ . conicet.gov.armdpi.comunirioja.es

In the presence of tartrate, this tendency toward polynuclearity is also evident in the formation of tin(II)-tartrate clusters. Structural studies have confirmed the existence of complex anions such as [Sn₂(µ-Tart)₂(H₂Tart)₂]⁴⁻ , where two tin(II) centers are bridged by two tartrate ligands. researchgate.netresearchgate.net This demonstrates that the tartrate anion can effectively facilitate the linking of multiple metal centers into a single molecular entity.

Ligand Exchange and Substitution Reactions

The coordination sphere of the tin(II) ion in tin(II) tartrate hydrate (B1144303) is not inert. The tartrate ligands, while forming a stable chelate, can be partially or fully replaced by other donor ligands present in the reaction medium. This reactivity is central to its application in various fields, particularly in the formulation of radiopharmaceuticals and in analytical chemistry. Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uksavemyexams.comlibretexts.org The lability of the tin(II) tartrate complex facilitates its role as an intermediate in the synthesis of other tin(II) compounds.

The tin(II) ion in the tartrate complex is a soft acid and exhibits a preference for coordination with various donor atoms, including oxygen, nitrogen, and sulfur. The tartrate ligand itself is an oxygen-donor ligand. The propensity for ligand exchange is dictated by the relative stability of the resulting complex, which is influenced by factors such as the nature of the incoming ligand (e.g., its denticity, basicity, and the type of donor atom), the reaction conditions (pH, solvent), and the formation of thermodynamically stable products.

While specific studies detailing a broad range of ligand substitution reactions on pre-formed tin(II) tartrate hydrate are not extensively documented in publicly available literature, its reactivity can be inferred from its applications. For instance, in the preparation of technetium-99m radiopharmaceuticals, stannous tartrate is often used as a reducing agent for pertechnetate (B1241340) (TcO₄⁻). In this process, the reduced technetium is initially complexed by the tartrate, which is a relatively weak chelating agent. Subsequently, a stronger chelating agent, which is the molecule to be labeled, is introduced and displaces the tartrate ligand to form a stable technetium complex. unm.edu This process relies on the principle of ligand exchange, where the weaker tartrate ligand is replaced by a thermodynamically more favored ligand. unm.edu

Similarly, in analytical procedures, the presence of tartrate can influence the reactivity of tin(II). For example, in EDTA titrations of tin(II), tartaric acid can be used as a masking agent for interfering ions like tin(IV), indicating the formation of a stable tin(IV)-tartrate complex that prevents its reaction with EDTA. google.com This implies that a stronger chelating agent like EDTA can displace the tartrate from tin(II). Studies on the polarographic behavior of tin(II) in the presence of aminopolycarboxylic acids like EDTA also suggest the formation of stable chelates through the displacement of tartrate. rsc.org

The general reactivity trend suggests that tin(II) tartrate will react with a variety of chelating agents to form more stable complexes. The formation of these new complexes drives the ligand exchange reaction.

Mixed-ligand complexes are coordination compounds in which a central metal ion is bonded to two or more different types of ligands. The formation of mixed-ligand complexes of tin(II) is a well-established area of its coordination chemistry. researchgate.netzenodo.orgniscpr.res.in These complexes can be formed either by the substitution of a ligand in a homo-ligand complex or by the simultaneous coordination of different ligands to the metal ion.

While direct synthesis of mixed-ligand complexes starting from this compound is not extensively reported, studies on related systems provide insight into the possibilities. For instance, mixed-ligand complexes of tin(II) have been synthesized using precursors like tin(II) chloride and a combination of ligands. researchgate.netniscpr.res.in A notable example involves the preparation of mixed-ligand complexes of the type (L)Sn(S₂CNR₂) where L is a β-diketone (an O,O-donor ligand similar to tartrate in terms of donor atoms) or 8-hydroxyquinoline (B1678124) (an N,O-donor ligand), and S₂CNR₂ is a dithiocarbamate (B8719985) (an S,S-donor ligand). niscpr.res.in These syntheses demonstrate the capacity of tin(II) to coordinate with a diverse set of donor atoms simultaneously.

Furthermore, studies on mixed-metal complexes involving tin(II) and tartrate have been conducted. Research on the Zn(II)/Sn(II)/hydroxocarboxylate systems has shown the formation of stable hetero-metal complexes with ligands such as tartrate, malate, and citrate. unime.it In these systems, the formation of mixed-metal species, such as [ZnSn(tartrate)₂(OH)₂]⁴⁻, has been observed, highlighting the ability of the tartrate ligand to bridge between different metal centers. unime.it The stability of these mixed-metal tartrate complexes is often greater than that of the corresponding homo-metal complexes. unime.it

The following tables summarize examples of mixed-ligand complexes of tin(II) and related metals, illustrating the diversity of ligands that can coordinate to tin(II) and the types of structures that can be formed. Although these examples may not use this compound as a direct starting material, they are indicative of the types of mixed-ligand complexes that could potentially be formed through ligand exchange or co-coordination reactions involving tin(II) tartrate.

Table 1: Examples of Synthesized Mixed-Ligand Tin(II) Complexes

| Starting Tin(II) Compound | Other Ligands (with Donor Atoms) | Resulting Mixed-Ligand Complex | Reference |

| Monochlorotin(II) dithiocarbamate | Acetylacetone (O,O), Benzoylacetone (O,O), 8-Hydroxyquinoline (N,O) | (L)Sn(S₂CNR₂) | niscpr.res.in |

| Tin(II) chloride | Schiff bases (N,O) | [(sb)SnCl(sb')] | researchgate.netzenodo.org |

| Tin(II) chloride | 8-hydroxyquinoline, Schiff base (N,O) | [Sn(II)(HL)(HQ)] | bohrium.com |

Table 2: Examples of Mixed-Metal Complexes Involving Tartrate

| Metal Ions | Ligand | Example of Mixed-Metal Complex | Reference |

| Zn(II), Sn(II) | Tartrate | [ZnSn(tartrate)₂(OH)₂]⁴⁻ | unime.it |

| Cu(II) | Tartrate, Heteroaromatic N-base (e.g., Bipyridine) | [Cu(Bipy)(Tartrate)] | scirp.org |

These examples underscore the rich coordination chemistry of tin(II), where ligand exchange reactions and the formation of mixed-ligand complexes are key features. The lability of the tin(II)-tartrate bond in this compound makes it a potentially useful precursor for accessing a wide variety of other tin(II) complexes.

Advanced Applications in Chemical Research and Engineering

Coordination Polymers and Hybrid Materials Science

The ability of the tartrate ligand to coordinate with metal ions makes tin(II) tartrate a building block for the synthesis of coordination polymers and hybrid materials. rsc.orgresearchgate.net These materials are of interest due to their diverse structural architectures and potential applications in areas such as catalysis, sorption, and as precursors for nanomaterials. researchgate.net The reaction of tin(II) salts with multicarboxylic acids, for example, can lead to the formation of one-, two-, or three-dimensional coordination polymers with distinct structural and physical properties. rsc.org The stereochemically active lone pair of electrons on the Sn(II) ion often influences the resulting geometry of these supramolecular structures. researchgate.net

Synthesis and Characterization of Tin(II)-Tartrate Coordination Polymers

Coordination polymers (CPs) are materials formed by the self-assembly of metal ions with organic ligands, creating extended one-, two-, or three-dimensional structures. semanticscholar.org The synthesis of CPs based on metal tartrates often involves methods that allow for the controlled crystallization of these networks. researchgate.net While specific research on Tin(II) tartrate CPs is an emerging area, the synthesis methodologies are well-established from studies on analogous M(II)-tartrate complexes, such as those involving cobalt(II) and zinc(II). semanticscholar.orgresearchgate.net

Common synthesis techniques that can be applied to Tin(II) tartrate coordination polymers include hydrothermal synthesis, solvothermal methods, and direct mixing in aqueous solutions. researchgate.netaip.org The choice of method can significantly influence the final structure and dimensionality of the polymer. For instance, hydrothermal methods, which employ high temperatures and pressures, can facilitate the formation of highly crystalline and stable frameworks. aip.org A direct mixing approach in an aqueous solution at room temperature represents a simpler, more affordable route for producing these functional polymers. semanticscholar.org

The characterization of these polymers is crucial for understanding their structure and properties. The stereochemically active lone pair of electrons on the Sn(II) ion is a significant factor that influences the resulting supramolecular architecture. researchgate.net A combination of analytical techniques is typically employed to fully elucidate the material's characteristics.

Table 1: Synthesis Methods for Metal-Tartrate Coordination Polymers

| Synthesis Method | Description | Key Advantages |

|---|---|---|

| Hydrothermal/Solvothermal | Reaction in an aqueous or organic solvent in a sealed vessel at elevated temperature and pressure. | Promotes growth of high-quality crystals; can produce unique phases not accessible at ambient pressure. aip.org |

| Direct Mixing/Evaporation | Simple mixing of metal salt and ligand solutions, followed by slow evaporation of the solvent. | Simplicity, low cost, and feasibility for producing functional materials. semanticscholar.org |

| Co-precipitation | Rapid formation of a solid material from a solution containing the metal and ligand precursors. | A fast and effective method for producing polycrystalline materials. researchgate.net |

The characterization process confirms the formation of the desired polymer and reveals its structural and physical properties. Infrared (IR) spectroscopy is used to confirm the coordination of the tartrate ligand to the tin center, while powder X-ray diffraction (PXRD) is essential for identifying the crystalline phase and assessing its purity. researchgate.net For a detailed structural solution, single-crystal X-ray diffraction is the definitive technique. semanticscholar.org Thermal analysis methods like thermogravimetric analysis (TGA) provide information on the material's thermal stability and the presence of hydrate (B1144303) molecules. researchgate.net

Table 2: Characterization Techniques for Coordination Polymers

| Technique | Purpose | Information Obtained |

|---|---|---|

| Infrared (IR) Spectroscopy | To identify functional groups and confirm ligand coordination. | Shows shifts in vibrational frequencies of carboxylate and hydroxyl groups upon bonding to Sn(II). semanticscholar.org |

| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity. | Provides information on the dimensionality (1D, 2D, 3D) and packing of the polymer network. researchgate.net |

| Thermogravimetric Analysis (TGA) | To assess thermal stability and composition. | Determines decomposition temperatures and quantifies the water of hydration. researchgate.net |

| Elemental Analysis | To determine the empirical formula. | Confirms the ratio of metal, ligand, and solvent molecules in the synthesized compound. researchgate.net |

Research into related M(II)-tartrate systems has shown that the tartrate ligand can adopt various coordination modes, acting as a bridge between multiple metal centers to form extended networks. semanticscholar.org In a cobalt(II)-tartrate hydrate polymer, for example, both tetradentate and hexadentate tartrate ligands were observed, connecting different metal centers to form a 2D sheet structure that further assembles into a 3D network through hydrogen bonding. semanticscholar.org Similar structural diversity would be expected for Tin(II) tartrate polymers, offering a rich field for exploration.

Incorporation into Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs), also known as porous coordination polymers, are a subclass of CPs distinguished by their high porosity and exceptionally large surface areas. researchgate.net They are constructed from metal ions or clusters (secondary building units, SBUs) linked together by organic molecules (linkers). researchgate.net The tunability of both the metal and organic components allows for the rational design of MOFs with specific pore sizes, shapes, and chemical functionalities, making them promising for applications in gas storage, separation, and catalysis. researchgate.netsrce.hr

The incorporation of Tin(II) tartrate hydrate components into MOF research is a compelling prospect. In this context, the Tin(II) ion would serve as the metal node, and the tartrate anion would function as the organic linker. The specific geometry of the Tin(II) ion and the versatile coordination ability of the tartrate ligand, with its multiple carboxylate and hydroxyl groups, are key factors that would determine the final topology of the MOF. researchgate.net

The synthesis of MOFs typically involves the reaction of a metal salt with the organic linker in a suitable solvent under specific conditions, often solvothermally. srce.hr For a hypothetical Tin(II)-tartrate MOF, this would involve combining a Tin(II) salt and tartaric acid. The resulting framework's properties, such as pore size and stability, would be directly influenced by these synthesis conditions. acs.org

Table 3: Components of a Hypothetical Tin(II)-Tartrate MOF

| Component | Role in MOF Structure | Potential Contribution |

|---|---|---|

| Tin(II) Ion | Metal Node / Secondary Building Unit (SBU) | Defines the geometry of the connection points in the framework; the lone pair could influence pore chemistry. researchgate.netresearchgate.net |

| Tartrate Ligand | Organic Linker | Bridges between metal nodes to build the extended framework; its chirality can be used to create chiral MOFs. semanticscholar.org |

| Solvent | Reaction Medium / Template | Can influence the crystallization process and may become incorporated into the pores as guest molecules. srce.hr |

The potential to create novel MOF architectures using Tin(II) and tartrate is significant. The inherent chirality of tartaric acid could be exploited to produce homochiral MOFs, which are highly sought after for enantioselective separations and asymmetric catalysis. The unique electronic properties of the Tin(II) center could also impart interesting catalytic or sensing capabilities to the resulting framework.

Development of Functional Materials with Tailored Architectures

The ability to control the assembly of Tin(II) ions and tartrate ligands allows for the development of functional materials with architectures tailored for specific applications. researchgate.net By carefully selecting synthesis conditions, it is possible to direct the formation of materials with desired dimensionality, porosity, and surface characteristics. This control over the material's structure at the molecular level is the foundation of crystal engineering. researchgate.net

The potential applications for functional materials derived from Tin(II) tartrate are diverse. Research into tin-based polymers has indicated potential in areas such as photoluminescence and semiconductors. researchgate.net The specific structure of a Tin(II) tartrate material—whether it is a dense 3D network, a layered 2D sheet, or a 1D chain—will heavily influence its bulk properties. For example, layered materials can be designed for intercalation applications, while porous 3D frameworks are ideal for catalysis and separations. researchgate.netresearchgate.net

The development of these materials involves a feedback loop of synthesis, characterization, and property testing. For instance, modifying the tartrate ligand (e.g., using different stereoisomers) or introducing auxiliary ligands during synthesis can systematically alter the final architecture and, consequently, its function. The development of a strontium boro tartrate material for its electro-optic properties is an example of how tartrate-based mixed-metal systems can be engineered for specific functions. aip.org

Table 4: Linking Architectural Features to Potential Functions

| Architectural Feature | Description | Potential Functionality |

|---|---|---|

| High Porosity | A structure with a large volume of accessible voids or channels. | Gas storage, molecular separations, heterogeneous catalysis. researchgate.net |

| Layered (2D) Structure | Crystalline planes held together by weaker forces. | Intercalation chemistry, specialized sensors, anisotropic conductivity. researchgate.net |

| Chiral Framework | A non-superimposable mirror image structure, often derived from a chiral ligand like tartrate. | Enantioselective separation, asymmetric catalysis. semanticscholar.org |

| Active Metal Centers | Exposed and accessible Tin(II) sites within the structure. | Catalytic activity, chemical sensing, photoluminescence. researchgate.net |

The systematic exploration of Tin(II) tartrate and related systems opens pathways to new materials with precisely controlled structures. These materials could find use as precursors for creating tin-based nanomaterials or as functional components in electronic and optical devices. researchgate.net

Computational and Theoretical Investigations of Tin Ii Tartrate Hydrate

Electrostatic Potential (ESP) Analysis for Intermolecular Interactions

Electrostatic potential (ESP) analysis is a powerful computational tool used to understand and predict the intermolecular interactions of a molecule. By calculating the ESP on the electron density isosurface of a molecule, it is possible to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These regions are crucial in determining how a molecule will interact with other molecules, including solvent molecules like water, and other species in its environment.

In the context of metal-tartrate complexes, such as tin(II) tartrate hydrate (B1144303), ESP analysis can provide valuable insights into the coordination and interaction patterns. For instance, studies on similar metal tartrate complexes, like cupric tartrate, have utilized ESP to elucidate coordination configurations and electronic properties. ysxbcn.comresearchgate.net

The analysis typically reveals that the most negative electrostatic potential is concentrated around the oxygen atoms of the carboxyl and hydroxyl groups of the tartrate ligand. ysxbcn.comresearchgate.net This indicates that these oxygen atoms are the primary sites for favorable interactions with electrophiles, such as the tin(II) metal cation. Conversely, the hydrogen atoms of the hydroxyl groups and water molecules exhibit positive electrostatic potential, making them favorable sites for interaction with nucleophiles.

Table 1: Interpreting Electrostatic Potential (ESP) Maps for Tin(II) Tartrate Hydrate

| Molecular Region | Predicted ESP Value | Implication for Intermolecular Interactions |

| Oxygen atoms of carboxylate groups | Highly Negative | Strong attraction for the Sn(II) cation and hydrogen bond donor groups (e.g., water hydrogens). ysxbcn.comresearchgate.net |

| Oxygen atoms of hydroxyl groups | Negative | Favorable sites for hydrogen bonding with water molecules. ysxbcn.comresearchgate.net |

| Tin(II) (Sn²⁺) ion | Highly Positive | Strong electrostatic attraction to the negatively charged oxygen atoms of the tartrate ligand. |

| Hydrogen atoms of hydroxyl groups | Positive | Act as hydrogen bond donors to water molecules or other acceptor groups. ysxbcn.com |

| Hydrogen atoms of water molecules | Positive | Act as hydrogen bond donors to the oxygen atoms of the tartrate ligand. nih.govrsc.orgsci-hub.se |

Force Field Development for Molecular Mechanics (MM) Simulations

Molecular Mechanics (MM) simulations are a cornerstone of computational chemistry, enabling the study of the structure, dynamics, and thermodynamics of large molecular systems. calvin.educalvin.edu The accuracy of these simulations is fundamentally dependent on the quality of the underlying empirical force field. calvin.edu A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms as a function of their coordinates. encyclopedia.pub

For a compound like this compound, which contains a metal ion, developing a reliable force field presents specific challenges due to the complex nature of metal-ligand interactions. acs.orgresearchgate.net The process is a meticulous and often multi-step endeavor, generally following a well-defined protocol. encyclopedia.pub

The first step is to define the functional form of the potential energy, which typically includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. encyclopedia.pub For metal complexes, special considerations are needed. The coordination can be modeled using a bonded model, which includes explicit bonds between the metal and its ligands, or a non-bonded model, where interactions are purely electrostatic and van der Waals. acs.org

The parameterization process involves determining the values for the constants in the potential energy functions (e.g., force constants, equilibrium bond lengths and angles, partial atomic charges, and van der Waals parameters). encyclopedia.pubresearchgate.net These parameters are typically derived by fitting to a set of reference data, which can be obtained from high-level quantum mechanical (QM) calculations or experimental data (e.g., crystal structures, vibrational spectra). acs.orgstackexchange.com

For a novel or complex material like this compound, where a pre-existing force field is unlikely to be available, a common strategy is to:

Select a Model System: A representative cluster of the this compound is chosen for QM calculations.

Quantum Mechanical Calculations: High-level QM calculations are performed on the model system to obtain optimized geometries, vibrational frequencies, and the electron density distribution.

Derive Partial Charges: The electron density is used to calculate partial atomic charges, often using methods like Restrained Electrostatic Potential (RESP) fitting. diva-portal.org

Parameterize Bonded Terms: Bond and angle parameters are often derived from the QM-calculated Hessian matrix using methods like the Seminario method. researchgate.netdiva-portal.org Torsional parameters are typically obtained by fitting to the potential energy surface of ligand rotation.

Parameterize Non-Bonded Terms: Van der Waals parameters for the metal ion are particularly challenging to determine and may be optimized to reproduce experimental data, such as hydration free energy or crystal density. acs.org

Validation: The newly developed force field is then tested by performing MM simulations and comparing the results (e.g., structural properties, density) against the reference QM or experimental data. nih.gov

This systematic process ensures that the resulting force field can accurately model the behavior of this compound in molecular dynamics simulations, providing valuable insights into its properties and interactions at the atomic level.

Table 2: Typical Parameters in a Force Field for this compound

| Parameter Type | Description | Example Atoms Involved |

| Bond Stretching | ||

| k_b (Force Constant) | Energy required to stretch or compress a bond. | Sn-O, C-C, C-O, O-H |

| b_0 (Equilibrium Bond Length) | The ideal length of the bond. | Sn-O, C-C, C-O, O-H |

| Angle Bending | ||

| k_θ (Force Constant) | Energy required to bend an angle. | O-Sn-O, O-C-C, C-O-H |

| θ_0 (Equilibrium Angle) | The ideal angle between three atoms. | O-Sn-O, O-C-C, C-O-H |

| Torsional (Dihedral) | ||

| V_n (Barrier Height) | Energy barrier for rotation around a central bond. | O-C-C-O, H-O-C-C |

| γ (Phase Offset) | The phase angle of the torsion. | O-C-C-O, H-O-C-C |

| n (Periodicity) | The number of minima during a 360° rotation. | O-C-C-O, H-O-C-C |

| Non-Bonded | ||

| q_i (Partial Atomic Charge) | The charge on an atom, used for electrostatic interactions. | All atoms (Sn, C, O, H) |

| σ (van der Waals Radius) | The size of an atom in the Lennard-Jones potential. | All atoms (Sn, C, O, H) |

| ε (van der Waals Well Depth) | The strength of the Lennard-Jones interaction. | All atoms (Sn, C, O, H) |

Mechanistic Insights into the Reactivity and Functionality of Tin Ii Tartrate Hydrate

Redox Mechanisms Involving the Sn(II)/Sn(IV) Couple

The chemical reactivity of Tin(II) tartrate hydrate (B1144303) is significantly influenced by the tin center's ability to exist in two primary oxidation states: Sn(II) and Sn(IV). The Sn(II)/Sn(IV) redox couple is a defining feature of its chemistry, positioning the compound as an effective reducing agent in various reactions. The fundamental redox mechanism involves the oxidation of the stannous ion (Sn²⁺) to the stannic ion (Sn⁴⁺), a process corresponding to the loss of two electrons.

This transformation allows Tin(II) tartrate to participate in reactions where it donates electrons to an oxidizing agent. The tartrate ligand plays a crucial role in this process by stabilizing the Sn(II) ion in solution, thereby modulating the redox potential of the Sn(II)/Sn(IV) couple compared to uncomplexed tin ions. Research into related tin-capped molecular structures demonstrates that ligand coordination can dramatically improve the stability of specific tin redox states. rsc.org In the context of Tin(II) tartrate, the tartrate moiety helps to maintain the tin ion in the reactive +2 oxidation state, ready to engage in redox chemistry. This capability is harnessed in applications such as analytical chemistry, where stannous tartrate can be used as a titrimetric reducing agent.

Chemical Interactions with Biological Molecules (Focus on interaction mechanisms, not biological effects)

Tin(II) tartrate hydrate can engage in significant chemical interactions with various biological molecules. The mechanisms of these interactions are primarily dictated by the coordination chemistry of the Sn(II) ion and the chelating nature of the tartrate ligand.

Studies on the complexation of the tin(II) ion with simple amino acids, such as glycine, provide a foundational model for these interactions. nih.gov In aqueous solutions, Sn(II) has been shown to form stable complexes with glycine, including species like [Sn(Gly)]⁺ and the hydrolyzed form, Sn(OH)Gly. nih.gov This demonstrates the propensity of the Sn(II) ion to bind with amino acid residues, which are the building blocks of proteins. The interaction involves the formation of coordinate bonds between the tin center and functional groups on the biomolecule, such as carboxylate and amino groups. nih.gov

| Complex Species | Overall Stability Constant (log β) | Reference |

|---|---|---|

| [Sn(HGly)]⁺ | 12.78 ± 0.08 | nih.gov |

| [Sn(Gly)]⁺ | 10.02 ± 0.07 | nih.gov |

| Sn(OH)Gly | 7.34 ± 0.03 | nih.gov |

The interaction between Tin(II) tartrate and a macromolecule like a protein is highly dependent on the structure and chemical properties of the protein's potential binding sites. nih.gov Computational analysis techniques, such as the use of molecular interaction fields (MIFs), help characterize these sites by identifying regions with favorable interaction energies for specific chemical probes. nih.gov For Tin(II) tartrate, binding is likely to occur at protein sites that offer suitable coordinating atoms.

These sites are often characterized by:

Negatively Charged Residues: The positively charged Sn(II) ion is electrostatically attracted to amino acid residues with negatively charged side chains, such as aspartate and glutamate. Studies on other metal ions, like copper(II), show specific interactions with C-terminal acidic regions of proteins. rfmh.org

Sulfhydryl Groups: The side chain of the amino acid cysteine contains a sulfhydryl (-SH) group, which has a high affinity for tin. Tin compounds are known to form metal mercaptide complexes with these groups. who.int

Histidine Residues: The imidazole (B134444) side chain of histidine is a common and effective ligand for metal ions in metalloproteins. columbia.edu

The tartrate ligand itself is an effective chelating agent, capable of forming stable complexes, as seen in its use to stabilize cupric ions in the biuret (B89757) reagent. wikipedia.org In interactions with proteins, the Tin(II) tartrate complex may bind as a whole, or the tartrate ligand could be substituted by more favorable coordinating groups from the protein. researchgate.net The analysis of hydration sites is also critical, as the displacement of ordered water molecules from a binding pocket can be a significant driving force for ligand binding. unibas.chnih.gov

The redox activity of the Sn(II)/Sn(IV) couple allows Tin(II) tartrate to chemically modulate the function of certain metalloproteins, particularly those involved in redox processes. The mechanism of this modulation is a direct chemical interaction between the tin compound and the protein or its cofactor.

A key example is the interaction with sulfhydryl-containing enzymes and antioxidant metalloenzymes. who.int Tin(II) compounds can inhibit enzymes like glutathione (B108866) peroxidase, which contains a selenocysteine (B57510) residue that is chemically similar to cysteine. who.int The inhibitory mechanism involves the Sn(II) ion forming a strong coordinate covalent bond with the sulfhydryl or selenohydryl group, creating a metal mercaptide complex. who.int This binding can directly block the active site or induce a conformational change that reduces the enzyme's catalytic activity.

Furthermore, Tin(II) tartrate can interact with the redox state of the cell. It has been shown to cause a decrease in the concentration of glutathione, a key cellular antioxidant. who.int This depletion can lead to an increase in oxidative stress, which in turn affects the function of various metalloproteins sensitive to the cellular redox environment. who.int The interaction is not merely binding but a redox event where the Sn(II) center may reduce a component of the biological system, becoming Sn(IV) in the process, thereby altering the functional state of redox-sensitive proteins. columbia.edu

Competitive Adsorption Phenomena on Surfaces (e.g., in corrosion inhibition studies)

In industrial and material science contexts, Tin(II) tartrate and more broadly tartrate ions are recognized for their role in surface protection, particularly in corrosion inhibition. The primary mechanism is competitive adsorption on a metal surface. mdpi.com

In corrosive environments, such as those containing chloride ions, metal surfaces are susceptible to localized pitting corrosion. Tartrate ions act as corrosion inhibitors by adsorbing onto the metal surface, creating a protective film. mdpi.comresearchgate.net This process is competitive: the tartrate ions compete with aggressive, corrosive ions (e.g., Cl⁻) for the active sites on the metal. mdpi.comelectrochemsci.org By successfully occupying these sites, the tartrate layer forms a physical barrier that prevents the corrosive species from reaching the surface. mdpi.com

Research findings from electrochemical studies on steel and aluminum alloys demonstrate this phenomenon:

Tartrate causes an increase in the passive current density but prevents the depassivation of carbon steel by chlorides, inhibiting the initiation of pitting corrosion. mdpi.com

The adsorption of a tartrate-containing inhibitor mixture on a mild steel surface was found to obey the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. researchgate.net

The protective effect is attributed to the formation of complexes with metal cations (e.g., ferrous and ferric ions) on the surface, which then adsorb and block active sites. mdpi.comresearchgate.net

| Metal Substrate | Key Finding | Inhibition Mechanism | Reference |

|---|---|---|---|

| Carbon Steel | Inhibits pitting onset in high chloride concentrations at pH 13.2. | Competitive adsorption of tartrate ions against chloride ions on the passive film. | mdpi.com |

| Mild Steel | A mixture with xanthan gum provides over 90% protection in 3% NaCl solution. | Formation of a protective adsorption layer obeying the Langmuir isotherm. | researchgate.net |

| Duralumin Alloy | A mixture with guar (B607891) gum provides over 90% protection in 0.1% NaCl solution. | Formation of an adsorption film on the alloy surface. | researchgate.net |

This competitive adsorption is a dynamic process where the effectiveness of the inhibitor depends on its concentration, the pH of the solution, and the concentration of competing corrosive ions. mdpi.com

Emerging Research Directions and Future Outlook

Development of Advanced Analytical Techniques for In-Situ Studies

A deeper understanding of the formation, stability, and reactivity of tin(II) tartrate hydrate (B1144303) in solution necessitates the development and application of advanced, in-situ analytical techniques. While traditional methods provide valuable data, they often fall short of capturing the dynamic nature of these complexes in real-time.